omega-N-Allylarginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-omega-allyl-L-arginine is a compound known for its role as a competitive and reversible inhibitor of neuronal nitric oxide synthase (nNOS).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-omega-allyl-L-arginine can be synthesized through a series of chemical reactions involving L-arginine as the starting materialThis can be achieved through allylation reactions using reagents such as allyl bromide under basic conditions .
Industrial Production Methods
While specific industrial production methods for N-omega-allyl-L-arginine are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps for purification and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-omega-allyl-L-arginine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while substitution reactions can yield a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
N-omega-allyl-L-arginine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving nitric oxide synthase inhibitors.
Biology: The compound is studied for its effects on neuronal nitric oxide synthase and its potential role in modulating biological processes.
Medicine: Research explores its potential therapeutic applications, particularly in conditions related to nitric oxide synthesis and regulation.
Industry: It may be used in the development of new pharmaceuticals and biochemical research tools.
Wirkmechanismus
N-omega-allyl-L-arginine exerts its effects by inhibiting neuronal nitric oxide synthase (nNOS). This inhibition is competitive and reversible, meaning the compound competes with the natural substrate for binding to the enzyme. The inhibition of nNOS leads to a decrease in the production of nitric oxide, a key signaling molecule involved in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-omega-nitro-L-arginine: Another inhibitor of nitric oxide synthase, but with different structural and functional properties.
N-omega-hydroxy-L-arginine: An intermediate in the synthesis of nitric oxide, with distinct biological roles.
N-omega-propyl-L-arginine: A selective inhibitor of neuronal nitric oxide synthase with unique inhibitory potency.
Uniqueness
N-omega-allyl-L-arginine is unique due to its specific allyl group, which allows it to generate allylated heme adducts. This property distinguishes it from other nitric oxide synthase inhibitors and contributes to its specific applications in research and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
139461-37-3 |
---|---|
Molekularformel |
C9H18N4O2 |
Molekulargewicht |
214.27 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[amino-(prop-2-enylamino)methylidene]amino]pentanoic acid |
InChI |
InChI=1S/C9H18N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h2,7H,1,3-6,10H2,(H,14,15)(H3,11,12,13)/t7-/m0/s1 |
InChI-Schlüssel |
ZPQWZDPOLXVMOU-ZETCQYMHSA-N |
Isomerische SMILES |
C=CCNC(=NCCC[C@@H](C(=O)O)N)N |
SMILES |
C=CCNC(=NCCCC(C(=O)O)N)N |
Kanonische SMILES |
C=CCNC(=NCCCC(C(=O)O)N)N |
139461-37-3 | |
Sequenz |
X |
Synonyme |
N(G)-allylarginine omega-N-allylarginine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.